2-Chloro-5-(3-methyl-[1,2,4]triazolo[3,4-b]-[1,3,4]thiadiazol-6-yl)-phenylamine
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Description
2-Chloro-5-(3-methyl-[1,2,4]triazolo[3,4-b]-[1,3,4]thiadiazol-6-yl)-phenylamine is a useful research compound. Its molecular formula is C10H8ClN5S and its molecular weight is 265.72. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 2-Chloro-5-(3-methyl-[1,2,4]triazolo[3,4-b]-[1,3,4]thiadiazol-6-yl)-phenylamine are PARP-1 and EGFR . These targets are crucial in various biological processes. PARP-1 is involved in DNA repair pathways, while EGFR plays a significant role in cell growth and proliferation .
Mode of Action
This compound interacts with its targets, leading to changes in their activity. It exhibits promising dual enzyme inhibition of PARP-1 and EGFR . The inhibition of these targets can lead to the disruption of DNA repair and cell growth processes, respectively .
Biochemical Pathways
The compound affects the DNA repair pathways and cell growth processes. By inhibiting PARP-1, it disrupts the DNA repair pathways, making cells more vulnerable to DNA-damage response suppression . The inhibition of EGFR disrupts cell growth and proliferation .
Result of Action
The compound exhibits potent cytotoxic activities against certain cancer cells . For instance, it has been found to induce apoptosis in MDA-MB-231 cells by upregulating P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level . This leads to cell cycle arrest at the G2/M phase .
Properties
IUPAC Name |
2-chloro-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN5S/c1-5-13-14-10-16(5)15-9(17-10)6-2-3-7(11)8(12)4-6/h2-4H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMIDQGHCUJTCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.